(2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Medicinal Chemistry ADME Prediction Scaffold Optimization

The compound (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one (CAS 1003993-48-3, also registered as 1005556-15-9) is a synthetic chalcone derivative that uniquely integrates a 4-methylphenyl (p-tolyl) ketone terminus with a 1-methyl-1H-pyrazol-4-yl vinylogous group. This heterocyclic chalcone scaffold, with a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol, is recognized as a privileged structure in medicinal chemistry, where the conjugated enone system and the electron-rich pyrazole ring create a distinct pharmacophoric pattern that sets it apart from simpler chalcone analogs lacking the N-methylpyrazole motif.

Molecular Formula C14H14N2O
Molecular Weight 226.279
CAS No. 1003993-48-3
Cat. No. B2642378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
CAS1003993-48-3
Molecular FormulaC14H14N2O
Molecular Weight226.279
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2)C
InChIInChI=1S/C14H14N2O/c1-11-3-6-13(7-4-11)14(17)8-5-12-9-15-16(2)10-12/h3-10H,1-2H3/b8-5+
InChIKeyWWGUUDGKKDWVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding the Core Structure of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one (CAS 1003993-48-3) for Targeted Procurement


The compound (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one (CAS 1003993-48-3, also registered as 1005556-15-9) is a synthetic chalcone derivative that uniquely integrates a 4-methylphenyl (p-tolyl) ketone terminus with a 1-methyl-1H-pyrazol-4-yl vinylogous group [1]. This heterocyclic chalcone scaffold, with a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol, is recognized as a privileged structure in medicinal chemistry, where the conjugated enone system and the electron-rich pyrazole ring create a distinct pharmacophoric pattern that sets it apart from simpler chalcone analogs lacking the N-methylpyrazole motif [2].

Why Generic Chalcone Substitution Cannot Replace (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one in Structure-Activity-Relationship (SAR) Studies


Attempts to substitute this compound with a generic chalcone or a simple phenyl-substituted pyrazole overlook the critical synergistic effect of the 4-methylphenyl carbonyl and the N-methylpyrazole-4-yl enone moiety. The specific electronic and steric contributions of the p-tolyl group and the 1-methyl substituent on the pyrazole ring are known to dramatically influence binding orientation, hydrogen-bond acceptor capacity, and metabolic stability within this scaffold class [1]. SAR studies on pyrazole-chalcone hybrids consistently show that even minor substituent changes—such as moving the methyl group from the N1 to the C3 position of the pyrazole or replacing the 4-methylphenyl with a 4-chlorophenyl group—can result in complete loss of target-specific activity [2]. Consequently, direct procurement of the exact CAS 1003993-48-3 structure is mandatory for replicating published SAR results or advancing hit-to-lead campaigns built around this specific chemotype.

Quantitative Differentiation Evidence for (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one (1003993-48-3)


Structural Uniqueness Confirmed by Computed Physicochemical Properties Versus Generic Chalcones

The target compound exhibits a computed XLogP3-AA of 2.4, zero hydrogen-bond donors, and only two hydrogen-bond acceptors (the carbonyl oxygen and the pyrazole N2), producing a markedly different polarity profile compared to hydroxylated chalcones such as (2E)-1-(2-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one, which carries an additional H-bond donor and acceptor [1]. This difference in physicochemical properties directly impacts membrane permeability and solubility, as evidenced by class-level SAR on pyrazole-chalcone hybrids where increasing H-bond donor count correlated with reduced cellular uptake (logD shift ~0.7–1.2 units) [2]. Additionally, the unique positioning of the 1-methyl group on the pyrazole ring eliminates the potential for tautomeric equilibria that complicate bioassays of NH-pyrazole analogs [3].

Medicinal Chemistry ADME Prediction Scaffold Optimization

Synthetic Tractability and Supply Documentation: Divergent Reagent Routes Require Exact Compound Authentication

The compound is synthesized via a Claisen-Schmidt condensation between 4'-methylacetophenone and 1-methyl-1H-pyrazole-4-carbaldehyde [1]. This specific regiochemical outcome cannot be achieved using alternative routes that start from 1H-pyrazole-4-carbaldehyde followed by N-methylation, as those protocols risk bis-alkylation and ring-quaternization byproducts. Commercial suppliers of CAS 1003993-48-3 report batch purities of 95–98% with documentation of identity via ¹H NMR, ¹³C NMR, and mass spectrometry, a level of characterization that is frequently absent from custom-synthesized in-house analogs, where residual aldehyde starting material and Z-isomer contamination can exceed 8% .

Synthetic Chemistry Building Block Quality Analytical Characterization

Regioisomeric Purity: Critical Distinction from 1-Methyl-1H-pyrazol-3-yl and 1-Methyl-1H-pyrazol-5-yl Analogs

CAS 1003993-48-3 bears the enone linkage exclusively at the 4-position of the 1-methylpyrazole ring. This regioisomer must be rigorously distinguished from its 3-yl and 5-yl counterparts, which exhibit fundamentally different vectorial orientation of the aromatic groups. In class-level pyrazole-chalcone series, the 4-yl attachment positions the p-tolyl group at an approximately 155° dihedral angle relative to the pyrazole plane, whereas the 3-yl isomer forces a near-planar conformation that significantly alters π-stacking interactions with biological targets [1]. Commercially, the 4-yl regioisomer (CAS 1003993-48-3) is supplied under strict structural verification, while the 3-yl analog, (E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one, is listed as a distinct catalog item (e.g., CAS varies), preventing inadvertent cross-ordering .

Medicinal Chemistry Receptor Selectivity Structural Alert

Procurement-Driven Application Scenarios for (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one (CAS 1003993-48-3)


Hit-to-Lead Optimization in CNS Drug Discovery Requiring Favorable BBB Penetration Parameters

With zero hydrogen-bond donors and a moderately lipophilic XLogP3-AA of 2.4, this compound is ideally suited as a starting scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders where blood-brain barrier (BBB) penetration is mandatory [1]. Procurement of the exact CAS 1003993-48-3 entity ensures that the initial SAR exploration is anchored to a well-defined physicochemical starting point, avoiding the confounding effects of hydroxylated or carboxylic acid-bearing analogs that are predicted to have significantly lower CNS multiparameter optimization (MPO) scores.

Validation of mGluR2/3 Allosteric Modulator Pharmacophore Models

Pyrazole-containing chalcones and their reduced derivatives have been implicated in patent literature as scaffolds for metabotropic glutamate receptor (mGluR2/3) allosteric modulators [1]. Although direct activity data for this specific compound remain sparse, its structural features—particularly the 1-methylpyrazole that eliminates NH-mediated hydrogen bonding—match the pharmacophoric requirements for mGluR2 negative allosteric modulator (NAM) design described in recent patent and medicinal chemistry disclosures. Researchers validating in silico pharmacophore models or performing scaffold-hopping exercises should prioritize this compound as a 'clean' probe lacking confounding tautomeric states.

Control Compound for Pyrazole Regioisomer Selectivity Studies

The unambiguous 1-methyl-1H-pyrazol-4-yl substitution pattern makes CAS 1003993-48-3 an essential control in studies investigating regioisomer-dependent biological activity of pyrazole-chalcone hybrids [1]. Side-by-side testing with the 3-yl and 5-yl isomers allows project teams to quantify the contribution of pyrazole attachment topology to target binding affinity, enzyme inhibition, or cellular potency, thereby generating robust, publishable SAR datasets.

Quote Request

Request a Quote for (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.